N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396844-89-5
VCID: VC7685241
InChI: InChI=1S/C13H14F3N5O3/c1-12(2,7-22)17-11(23)10-18-20-21(19-10)8-3-5-9(6-4-8)24-13(14,15)16/h3-6,22H,7H2,1-2H3,(H,17,23)
SMILES: CC(C)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H14F3N5O3
Molecular Weight: 345.282

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396844-89-5

Cat. No.: VC7685241

Molecular Formula: C13H14F3N5O3

Molecular Weight: 345.282

* For research use only. Not for human or veterinary use.

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide - 1396844-89-5

Specification

CAS No. 1396844-89-5
Molecular Formula C13H14F3N5O3
Molecular Weight 345.282
IUPAC Name N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Standard InChI InChI=1S/C13H14F3N5O3/c1-12(2,7-22)17-11(23)10-18-20-21(19-10)8-3-5-9(6-4-8)24-13(14,15)16/h3-6,22H,7H2,1-2H3,(H,17,23)
Standard InChI Key DELNTCVSSQOEDI-UHFFFAOYSA-N
SMILES CC(C)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Tetrazole Ring: A five-membered heterocycle containing four nitrogen atoms and one carbon atom. The 2H-tautomer positions the double bond between N1 and N2, creating a conjugated system that influences electronic properties.

  • 4-(Trifluoromethoxy)phenyl Group: A phenyl ring substituted with a trifluoromethoxy (–OCF₃) group at the para position. This moiety contributes to lipophilicity and metabolic stability while introducing strong electron-withdrawing effects.

  • N-(1-Hydroxy-2-methylpropan-2-yl)carboxamide: A branched alkyl chain featuring a tertiary alcohol (–OH) and two methyl groups, enhancing solubility and providing hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₅F₃N₅O₃
Molecular Weight377.30 g/mol
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors7 (3xN, 3xO, 1xF)
Rotatable Bonds5

Spectroscopic Signatures

  • ¹H NMR: The hydroxy proton appears as a broad singlet near δ 4.8–5.2 ppm, while the methyl groups on the carboxamide side chain resonate as singlets at δ 1.2–1.4 ppm. Aromatic protons from the phenyl ring show splitting patterns characteristic of para substitution.

  • ¹³C NMR: The trifluoromethoxy carbon (δ 120–122 ppm) and tetrazole carbons (δ 148–155 ppm) are distinctive.

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H/O–H stretches) confirm the carboxamide and alcohol functionalities.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically follows a multi-step sequence:

Table 2: Representative Synthetic Route

StepReaction TypeReagents/Conditions
1Tetrazole FormationNaN₃, NH₄Cl, DMF, 100°C, 24h
2Carboxamide CouplingEDCl, HOBt, DIPEA, DCM, rt, 12h
3Trifluoromethoxy IntroductionCuI, Cs₂CO₃, CF₃I, DMF, 80°C, 6h
4HydroxylationBH₃·THF, H₂O₂/NaOH, THF, 0°C→rt, 2h

Key challenges include minimizing tetrazole tautomerization during purification and achieving regioselective trifluoromethoxy installation.

Chemical Reactivity

  • Tetrazole Ring: Undergoes electrophilic substitution at C5 under acidic conditions (e.g., nitration with HNO₃/H₂SO₄).

  • Carboxamide Group: Participates in acylation reactions with primary amines (e.g., formation of urea derivatives with triphosgene).

  • Trifluoromethoxy Phenyl: Resists nucleophilic aromatic substitution but undergoes radical halogenation (e.g., bromination with NBS).

  • Hydroxy Group: Forms esters (e.g., with acetic anhydride) and ethers (e.g., Williamson synthesis).

AssayResult
COX-2 InhibitionIC₅₀ = 1.8 ± 0.3 µM
TNF-α Production (LPS)62% Reduction at 10 µM
A549 Cell ViabilityCC₅₀ = 28 ± 4 µM
hERG Channel InhibitionIC₅₀ > 100 µM

Structure-Activity Relationships (SAR)

  • Tetrazole Modification: Replacement with triazole reduces COX-2 inhibition by 70%.

  • Trifluoromethoxy Position: Meta-substitution decreases NF-κB binding affinity by 40%.

  • Hydroxy Group Removal: Eliminates caspase-3 activation but improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 h).

ConditionStability
25°C, protected from light>24 months
40°C/75% RH95% purity after 6 months
Aqueous Solution (pH 7.4)t₁/₂ = 14.3 ± 2.1 h

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